molecular formula C15H15FN2O3 B11944106 1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea

1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B11944106
M. Wt: 290.29 g/mol
InChI Key: ONGPYRWZKPSGPM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea linkage between a 2,5-dimethoxyphenyl group and a 4-fluorophenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
  • N-[(2,5-Dimethoxyphenyl)methyl]-1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxamide

Comparison: 1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea is unique due to its urea linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C15H15FN2O3/c1-20-12-7-8-14(21-2)13(9-12)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

ONGPYRWZKPSGPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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